(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is a stereoisomer of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. It functions as a sodium-glucose cotransporter 2 inhibitor, which helps to lower blood sugar levels by preventing glucose reabsorption in the kidneys. The compound is classified as a small organic molecule and is recognized for its therapeutic applications in diabetes care and potential benefits in cardiovascular health and chronic kidney disease.
Dapagliflozin was first approved by the Food and Drug Administration in 2014. It has various brand names including Farxiga and Forxiga. The compound is classified under the category of antidiabetic agents, specifically as an SGLT2 inhibitor. The structural formula of dapagliflozin is , with a molecular weight of approximately 408.87 g/mol .
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves several key steps:
The molecular structure of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin can be represented as follows:
CCOc1ccccc1Cc2cc(ccc2Cl)[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O
This structure features multiple chiral centers which contribute to its biological activity and specificity as an SGLT2 inhibitor .
The chemical reactions involving (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin primarily focus on its formation through various synthetic pathways:
The mechanism of action for (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is primarily utilized in:
This compound exemplifies significant advancements in pharmacotherapy for metabolic disorders and continues to be an area of active research within pharmaceutical sciences .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4